molecular formula C13H19ClO2S B3464604 1-Butylsulfanyl-3-(4-chlorophenoxy)propan-2-ol

1-Butylsulfanyl-3-(4-chlorophenoxy)propan-2-ol

Cat. No.: B3464604
M. Wt: 274.81 g/mol
InChI Key: OYELOLBVBSUJLB-UHFFFAOYSA-N
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Description

1-Butylsulfanyl-3-(4-chlorophenoxy)propan-2-ol is an organic compound with the molecular formula C13H19ClO3S This compound is characterized by the presence of a butylsulfanyl group, a chlorophenoxy group, and a propanol backbone

Properties

IUPAC Name

1-butylsulfanyl-3-(4-chlorophenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO2S/c1-2-3-8-17-10-12(15)9-16-13-6-4-11(14)5-7-13/h4-7,12,15H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYELOLBVBSUJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(COC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Butylsulfanyl-3-(4-chlorophenoxy)propan-2-ol typically involves the reaction of 1-chloro-3-(4-chlorophenoxy)propan-2-ol with butylthiol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process efficiently .

Chemical Reactions Analysis

1-Butylsulfanyl-3-(4-chlorophenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenoxy group can be reduced to a phenol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., thionyl chloride). The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent side reactions.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, phenols, and halogenated derivatives

Scientific Research Applications

1-Butylsulfanyl-3-(4-chlorophenoxy)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butylsulfanyl-3-(4-chlorophenoxy)propan-2-ol involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol groups in proteins, leading to enzyme inhibition. The chlorophenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-Butylsulfanyl-3-(4-chlorophenoxy)propan-2-ol can be compared with similar compounds such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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